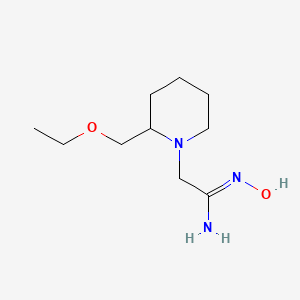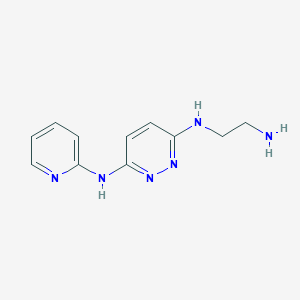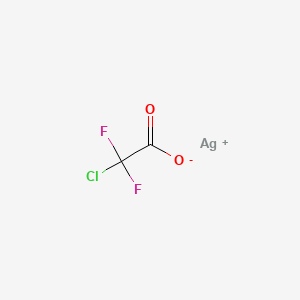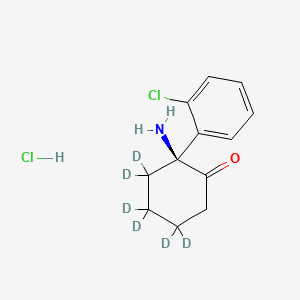![molecular formula C21H17ClO3 B13432510 4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol is an organic compound with the molecular formula C21H17ClO3 and a molecular weight of 352.81 g/mol. This compound is an intermediate in the synthesis of N,N-Dimethyl-4-hydroxymethoxy Clomiphene, which is used to prepare clomiphene and tamoxifen analogs as potential non-steroidal antiestrogens with antitumor activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boron reagents . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The choice of solvent, catalyst, and reaction parameters are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are used
Eigenschaften
Molekularformel |
C21H17ClO3 |
|---|---|
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
4-[2-chloro-1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C21H17ClO3/c1-25-19-12-6-16(7-13-19)21(22)20(14-2-8-17(23)9-3-14)15-4-10-18(24)11-5-15/h2-13,23-24H,1H3 |
InChI-Schlüssel |
KUIIVJFWKJNNGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



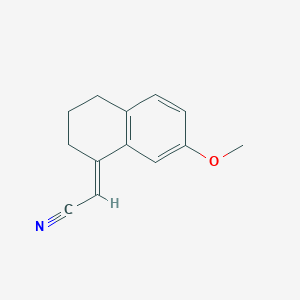
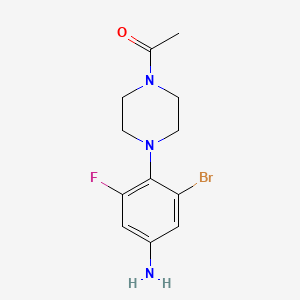

![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
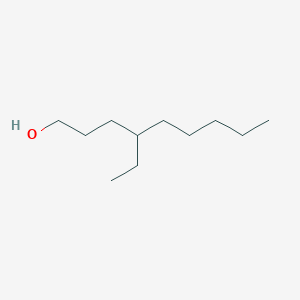
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
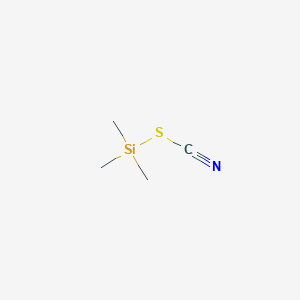
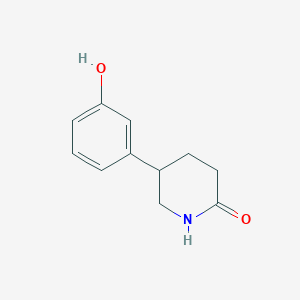
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
